2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1040656-79-8
VCID: VC11960860
InChI: InChI=1S/C21H19ClN4OS/c22-15-4-3-5-16(10-15)25-21-26-17(13-28-21)11-20(27)23-9-8-14-12-24-19-7-2-1-6-18(14)19/h1-7,10,12-13,24H,8-9,11H2,(H,23,27)(H,25,26)
SMILES: C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC4=CC(=CC=C4)Cl
Molecular Formula: C21H19ClN4OS
Molecular Weight: 410.9 g/mol

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide

CAS No.: 1040656-79-8

Cat. No.: VC11960860

Molecular Formula: C21H19ClN4OS

Molecular Weight: 410.9 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide - 1040656-79-8

Specification

CAS No. 1040656-79-8
Molecular Formula C21H19ClN4OS
Molecular Weight 410.9 g/mol
IUPAC Name 2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Standard InChI InChI=1S/C21H19ClN4OS/c22-15-4-3-5-16(10-15)25-21-26-17(13-28-21)11-20(27)23-9-8-14-12-24-19-7-2-1-6-18(14)19/h1-7,10,12-13,24H,8-9,11H2,(H,23,27)(H,25,26)
Standard InChI Key HDBCGYMLQXUSGY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC4=CC(=CC=C4)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC4=CC(=CC=C4)Cl

Introduction

The compound 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic molecule that has garnered significant attention in medicinal chemistry due to its potential biological activities. It belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer effects.

Synthesis Methods

The synthesis of 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide can be approached through several synthetic routes, typically involving multi-step reactions. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.

Synthetic Routes

  • Starting Materials: The synthesis often begins with simpler thiazole derivatives, which are modified through various chemical reactions to introduce the indole and chlorophenyl groups.

  • Reaction Conditions: Conditions such as controlled temperature, specific solvents (e.g., ethanol or DMSO), and catalysts are crucial for optimizing yield and purity.

  • Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural components suggest that it may interact with various biological targets, making it a candidate for further pharmacological studies.

Potential Applications

  • Antimicrobial Activity: Thiazole derivatives have shown antimicrobial properties, which could be beneficial in developing new antimicrobial agents.

  • Anticancer Activity: Similar compounds have exhibited cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

Research Findings

Research on thiazole derivatives has highlighted their diverse biological activities. Studies have shown that these compounds can exhibit significant pharmacological effects, making them valuable candidates for drug development.

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